chemical structure and synthesis of 9-Naphthalen-1-yl-10-phenyl-anthracene
chemical structure and synthesis of 9-Naphthalen-1-yl-10-phenyl-anthracene
An In-Depth Technical Guide to the Chemical Structure and Synthesis of 9-Naphthalen-1-yl-10-phenyl-anthracene
Executive Summary
As a Senior Application Scientist navigating the intersection of materials science and synthetic chemistry, it is critical to recognize that the synthesis of highly conjugated polycyclic aromatic hydrocarbons (PAHs) is not merely an exercise in bond formation, but an orchestration of steric management. 9-Naphthalen-1-yl-10-phenyl-anthracene (CAS: 63018-93-9), commonly referred to as NPA, is a highly rigid, sterically hindered PAH[1]. Due to its unique photophysical properties, it serves as a foundational scaffold in the development of advanced optoelectronics (such as blue-emitting hosts in OLEDs) and as a highly fluorescent biological probe[2]. This whitepaper deconstructs the structural causality, physicochemical properties, and the self-validating synthetic protocols required to produce high-purity NPA.
Molecular Architecture & Structural Causality
The functional utility of NPA is entirely dictated by its three-dimensional molecular architecture. The structure comprises a central planar anthracene core, substituted at the C9 position with a 1-naphthyl group and at the C10 position with a phenyl group[1].
The Causality of Steric Hindrance: In an unsubstituted anthracene molecule, the extended π-system is highly planar, which typically leads to strong intermolecular π-π stacking. However, in NPA, the bulky 1-naphthyl and phenyl rings clash severely with the peri-hydrogens (positions 1, 4, 5, and 8) of the anthracene core[3]. To relieve this immense steric strain, the peripheral aromatic rings are forced to twist out of the anthracene plane, adopting an orthogonal (or near-orthogonal) dihedral angle.
This twisted intramolecular geometry is the causal mechanism behind the molecule's performance: it physically prevents adjacent molecules from approaching close enough to undergo π-π stacking[3]. Consequently, this suppresses excimer formation and Aggregation-Caused Quenching (ACQ), resulting in an exceptionally high fluorescence quantum yield and robust thermal stability.
Causality of steric hindrance leading to orthogonal twisting and enhanced fluorescence.
Quantitative Physicochemical Data
To ensure rigorous quality control during drug development or materials screening, the structural and physical parameters of NPA must be benchmarked against established standards.
| Property | Value / Specification |
| Chemical Name | 9-(Naphthalen-1-yl)-10-phenylanthracene |
| CAS Number | 63018-93-9[1] |
| Molecular Formula | C30H20[4] |
| Molecular Weight | 380.48 g/mol [1] |
| Target Purity Standard | ≥95.0% - 98.0% (HPLC)[1][4] |
| Appearance | White to pale yellow solid[4] |
| SMILES String | C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC6=CC=CC=C65[1] |
| Storage Conditions | Sealed in dry, 2-8°C[1] |
Strategic Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The most reliable, high-yielding synthetic route to asymmetric 9,10-disubstituted anthracenes is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[2][3].
Mechanistic Rationale & Catalyst Selection: The synthesis couples 9-bromo-10-phenylanthracene with 1-naphthaleneboronic acid [3]. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is selected as the optimal catalyst. The causality here is critical: the bulky, electron-rich triphenylphosphine ligands stabilize the zerovalent palladium intermediate, preventing the precipitation of inactive "Pd black." Furthermore, these ligands provide sufficient electron density to drive the thermodynamically challenging oxidative addition of Pd(0) into the sterically encumbered C-Br bond of the anthracene precursor[3].
Suzuki-Miyaura cross-coupling workflow for 9-Naphthalen-1-yl-10-phenyl-anthracene synthesis.
Detailed Experimental Protocol (Self-Validating System)
To guarantee reproducibility and scientific integrity, the following protocol is designed as a self-validating system, where each step contains an intrinsic checkpoint to verify success before proceeding.
Step 1: Reagent Preparation & Rigorous Degassing
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Action: In a flame-dried Schlenk flask, combine 9-bromo-10-phenylanthracene (1.0 equiv), 1-naphthaleneboronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv). Add a biphasic solvent mixture of Toluene/Ethanol/2M aqueous K2CO3 (ratio 2:1:1).
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Causality: Toluene solubilizes the hydrophobic PAH precursors, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent to homogenize the reactive interface.
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Validation Checkpoint: Sparge the mixture with Argon for 30 minutes. Oxygen must be rigorously excluded to prevent the irreversible oxidation of Pd(0) to Pd(II) and to suppress the homocoupling of the boronic acid. A color shift from yellow to dark brown indicates oxygen contamination.
Step 2: Reaction Execution & In-Process Monitoring
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Action: Heat the reaction mixture to 80-90°C under an inert atmosphere for 12 to 24 hours.
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Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexane/Dichloromethane (4:1). The starting material (9-bromo-10-phenylanthracene) exhibits a distinct blue fluorescence under 365 nm UV light. The complete disappearance of this spot inherently validates that the conversion is complete, acting as a self-contained visual stop-condition.
Step 3: Biphasic Quenching and Extraction
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Action: Cool the mixture to room temperature. Add deionized water and extract the aqueous layer three times with Dichloromethane (DCM).
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Causality: The self-segregating nature of the biphasic system inherently simplifies purification. The aqueous layer traps the inorganic potassium salts and boron byproducts, while the target NPA partitions exclusively into the dense DCM layer.
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Validation Checkpoint: Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter. The filtrate should be clear and highly fluorescent.
Step 4: Chromatographic Purification & Final Characterization
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Action: Concentrate the organic layer in vacuo and purify the crude residue via silica gel column chromatography (eluent: pure hexanes to 10% DCM in hexanes).
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Validation Checkpoint: The target compound elutes as a highly fluorescent band. Final validation of the ≥98% purity standard[1] must be confirmed via ^1H NMR (verifying the integration of the 20 aromatic protons) and High-Resolution Mass Spectrometry (HRMS) confirming the m/z of 380.48[1].
References
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[2] Title: 9-Naphthalen-1-yl-10-phenyl-anthracene | CAS 63018-93-9. Source: BenchChem. URL: 2
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[4] Title: PI-51594 9-Naphthalen-1-yl-10-phenyl-anthracene (63018-93-9). Source: Pi Chemicals. URL: 4
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[1] Title: 63018-93-9 | 9-(Naphthalen-1-yl)-10-phenylanthracene. Source: ChemScene. URL: 1
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Title: 9-NAPHTHALEN-1-YL-10-PHENYL-ANTHRACENE AldrichCPR. Source: Sigma-Aldrich. URL:
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[3] Title: 9-Bromo-10-(naphthalen-1-yl)anthracene | 400607-04-7. Source: BenchChem. URL: 3
